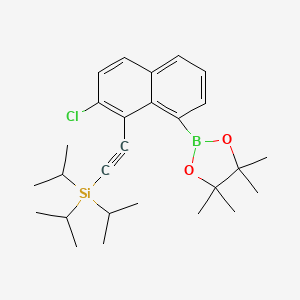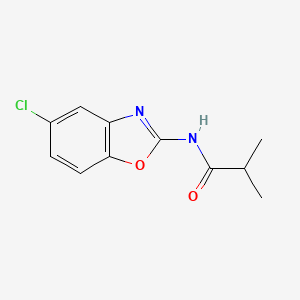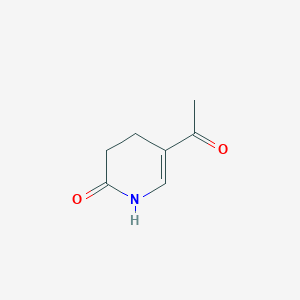
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Fluorinated isoquinolines are known for their unique characteristics, such as biological activities and light-emitting properties. These compounds have attracted significant attention in pharmaceuticals and materials science due to their diverse applications .
Métodos De Preparación
The synthesis of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids . These reactions typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by affecting its electrostatic and steric properties . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
N-(3-(trifluoromethyl)phenyl)isoquinolin-1-amine can be compared with other fluorinated isoquinolines, such as:
- 1-(trifluoromethyl)isoquinoline
- 4-(trifluoromethyl)isoquinoline
These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can lead to variations in their chemical and biological properties . The unique positioning of the trifluoromethyl group in this compound contributes to its distinct characteristics and applications.
Propiedades
Fórmula molecular |
C16H11F3N2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
N-[3-(trifluoromethyl)phenyl]isoquinolin-1-amine |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)12-5-3-6-13(10-12)21-15-14-7-2-1-4-11(14)8-9-20-15/h1-10H,(H,20,21) |
Clave InChI |
TUKFHJNEGDCBMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


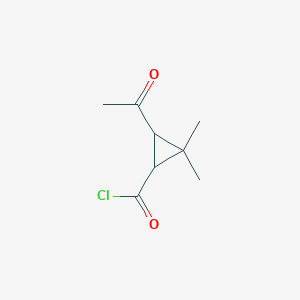
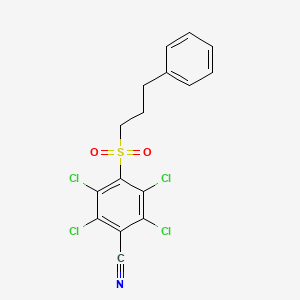
![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
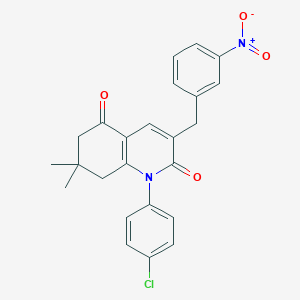
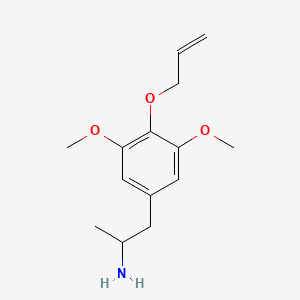

![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
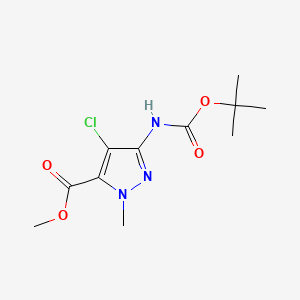
![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
